1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mechanism of Action
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a selective neurotoxin that targets noradrenergic neurons by binding to and damaging the noradrenaline transporter (NET). This results in the depletion of noradrenaline in the affected neurons, leading to a reduction in noradrenergic signaling throughout the brain and body.
Biochemical and Physiological Effects
The depletion of noradrenaline caused by this compound has been shown to have a variety of biochemical and physiological effects, including changes in behavior, cognition, and stress response. Additionally, this compound has been shown to have effects on various physiological systems, including the cardiovascular, immune, and endocrine systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine in scientific research is its selectivity for noradrenergic neurons, which allows for targeted manipulation of the noradrenergic system. Additionally, this compound is relatively easy to administer and has a well-established protocol for use in animal models.
However, there are also limitations to the use of this compound in scientific research. For example, the depletion of noradrenaline caused by this compound can be variable and dependent on factors such as the dose and route of administration. Additionally, the effects of this compound on other neurotransmitter systems, such as the serotonergic and dopaminergic systems, have not been fully elucidated.
Future Directions
There are many potential future directions for research on 1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine and the noradrenergic system. Some possible areas of investigation include:
- Further elucidating the effects of this compound on other neurotransmitter systems, such as the serotonergic and dopaminergic systems.
- Investigating the role of the noradrenergic system in various psychiatric and neurological disorders, such as anxiety disorders and schizophrenia.
- Developing new and more selective neurotoxins for use in scientific research.
- Investigating the potential therapeutic applications of noradrenergic manipulation in various diseases, such as Alzheimer's disease and depression.
In conclusion, this compound is a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes. While there are limitations to its use, the selective noradrenergic denervation caused by this compound allows for targeted manipulation of the noradrenergic system and has the potential to provide valuable insights into the workings of the brain and body.
Scientific Research Applications
1-[(2,5-difluorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, this compound has been used to study the effects of noradrenergic denervation on behavior, cognition, and stress response in animal models. Additionally, this compound has been used to investigate the role of the noradrenergic system in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O3S/c1-12-2-4-14(23-12)11-19-6-8-20(9-7-19)24(21,22)16-10-13(17)3-5-15(16)18/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKCBHOOYNPMPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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